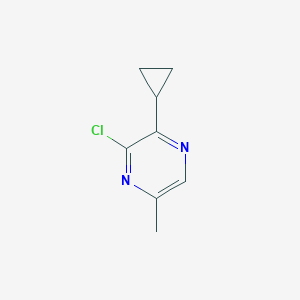

3-Chloro-2-cyclopropyl-5-methylpyrazine

Description

Properties

Molecular Formula |

C8H9ClN2 |

|---|---|

Molecular Weight |

168.62 g/mol |

IUPAC Name |

3-chloro-2-cyclopropyl-5-methylpyrazine |

InChI |

InChI=1S/C8H9ClN2/c1-5-4-10-7(6-2-3-6)8(9)11-5/h4,6H,2-3H2,1H3 |

InChI Key |

JNCLJEWILOUUCV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C(=N1)Cl)C2CC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Cyclopropyl vs.

- Lipophilicity : The target compound likely has a logP between 2.5–3.5, lower than the isobutyl/sec-butyl analog (logP = 3.84) but higher than the polar 3-Chloro-5-methylpyrazin-2-amine (logP ~1.5) .

- Molecular Weight : The cyclopropyl group increases molecular weight compared to simpler analogs (e.g., 143.58 g/mol in ), impacting solubility and bioavailability.

Antifungal and Antimicrobial Activity

- Pyrazinecarboxamides with chloro and tert-butyl groups (e.g., 5-tert-butyl-6-chloro-N-(1,3-thiazol-2-yl)-pyrazine-2-carboxamide) exhibit moderate antifungal activity (IC50 = 49.5 µmol·L⁻¹) . While the target compound lacks a carboxamide group, its chloro and cyclopropyl substituents may confer similar bioactivity through membrane disruption or enzyme inhibition.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Chloro-2-cyclopropyl-5-methylpyrazine, and how do reaction conditions influence yield and purity?

- Methodology :

- Chlorination : React 2-cyclopropyl-5-methylpyrazine with thionyl chloride (SOCl₂) under reflux to introduce the chlorine atom at the 3-position. Optimal conditions include anhydrous solvents (e.g., DCM) and controlled temperature (70–80°C) to minimize side reactions .

- Cyclopropane Introduction : Use cross-coupling reactions (e.g., palladium-catalyzed) to attach the cyclopropyl group. For example, coupling 3-chloro-5-methylpyrazine with cyclopropylboronic acid in DMF at 100°C for 2 hours .

- Key Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 70–100°C | Higher temps risk decomposition |

| Catalyst Loading | 5–10 mol% Pd | Excess catalyst increases impurities |

| Reaction Time | 2–12 hours | Prolonged time reduces selectivity |

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, pyrazine ring protons at δ 8.2–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ = 197.05) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and resolve by-products .

Q. How can researchers optimize purification for this compound?

- Methodology :

- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to isolate crystalline product with >90% recovery .

- Column Chromatography : Silica gel eluted with hexane/ethyl acetate (4:1) removes non-polar impurities .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the synthesis of this compound?

- Methodology :

- Steric/Electronic Control : Electron-withdrawing groups (e.g., Cl) direct electrophilic substitution to the 3-position. Steric hindrance from the cyclopropyl group minimizes undesired substitution at the 2-position .

- Protecting Groups : Temporarily protect the amino group (if present) with Boc to prevent unwanted side reactions during cyclopropane coupling .

Q. How should researchers resolve contradictions in reported biological activity data for pyrazine derivatives?

- Methodology :

- Assay Standardization : Compare MIC (Minimum Inhibitory Concentration) values across studies using consistent bacterial strains (e.g., E. coli ATCC 25922) .

- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., Cl vs. CH₃) with activity trends. For example, chloro groups enhance antimicrobial potency but reduce solubility .

Q. What advanced techniques elucidate degradation pathways of this compound under varying pH and temperature?

- Methodology :

- Forced Degradation Studies : Expose the compound to acidic (HCl, pH 2), basic (NaOH, pH 12), and oxidative (H₂O₂) conditions at 40–60°C. Monitor degradation via LC-MS to identify hydrolyzed or oxidized products .

- Kinetic Modeling : Use Arrhenius equations to predict shelf-life at 25°C based on degradation rates at elevated temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.